Verrucosidin is a selective mitochondrial Complex I inhibitor and GRP78 suppressor. Unlike generic ETC inhibitors, it exhibits a glucose-dependent cytotoxicity switch with >800-fold selectivity in hypoglycemic conditions. • Selective for Complex I; no Complex V interference. • IC50 50 nM for GRP78 promoter suppression. • Enables UPR disruption in tumor microenvironment HTS. • High-purity supply, QC-validated for advanced research.
Verrucosidin is a highly specialized pyrone-type polyketide utilized as a precision biochemical probe for cellular energetics and stress response pathways. Originally commercialized as a potent down-regulator of the endoplasmic reticulum chaperone GRP78, it is now mechanistically defined as a selective inhibitor of mitochondrial electron transport chain (ETC) Complex I. For procurement in chemoinformatics and pharmacological research, Verrucosidin is primarily sourced to study the unfolded protein response (UPR) and to selectively induce cytotoxicity in hypoglycemic microenvironments, such as those found in poorly vascularized solid tumors [1]. Its dual utility in mitochondrial respirometry and tumor microenvironment modeling makes it a critical, high-purity standard for advanced phenotypic screening workflows [2].
Substituting Verrucosidin with generic ETC inhibitors (like rotenone) or structurally related pyrone polyketides (like aurovertin or citreoviridin) fundamentally compromises assay specificity. While aurovertin and citreoviridin share the methylated α-pyrone backbone, they exclusively inhibit ETC Complex V (ATP synthase) rather than Complex I [1]. Furthermore, generic glycolysis inhibitors like 2-deoxyglucose lack the profound environmental selectivity of Verrucosidin. Verrucosidin exhibits an extreme dependency on glucose deprivation to exert its cytotoxic effects, creating a binary activation switch that generic metabolic disruptors cannot replicate[1]. Procuring the exact Verrucosidin molecule is therefore mandatory for assays requiring strict hypoglycemia-dependent activation without confounding Complex V interference.
Verrucosidin demonstrates an extreme environmental selectivity that defines its primary procurement value for high-throughput screening. In triple-negative breast cancer models (MDA-MB-231 and MDA-MB-468), Verrucosidin yields an IC50 of approximately 120 nM under glucose-deprived conditions. In stark contrast, under normoglycemic conditions (25 mM glucose), concentrations up to 100,000 nM fail to achieve 50% lethality [1]. This represents an >800-fold differential in cytotoxic potency strictly governed by glucose availability, providing an exceptionally wide therapeutic window for in vitro assay design.
| Evidence Dimension | Cytotoxicity (IC50) |
| Target Compound Data | ~120 nM (Hypoglycemic conditions) |
| Comparator Or Baseline | >100,000 nM (Normoglycemic baseline) |
| Quantified Difference | >800-fold increase in potency under glucose deprivation |
| Conditions | MDA-MB-231/468 cell lines, MTT assay, 0 mM vs 25 mM glucose |
This extreme differential allows researchers to cleanly isolate microenvironment-specific effects without background noise from normoglycemic cell death, ensuring high reproducibility in tumor modeling.
Despite structural homology to established ATP synthase inhibitors, Verrucosidin exhibits a divergent mitochondrial target profile critical for respirometry workflows. While the closely related α-pyrone polyketides aurovertin and citreoviridin, as well as the benchmark oligomycin, potently inhibit Complex V (ATP synthase), Verrucosidin shows no inhibitory effect on Complex V. Instead, Verrucosidin selectively blocks Complex I of the electron transport chain, leading to rapid ATP depletion specifically when compensatory glycolysis is unavailable[1].
| Evidence Dimension | ETC Complex Inhibition Target |
| Target Compound Data | Complex I (No effect on Complex V) |
| Comparator Or Baseline | Aurovertin / Citreoviridin (Complex V inhibitors) |
| Quantified Difference | Complete shift in binding target from Complex V to Complex I |
| Conditions | Mitochondrial respiration assays, isolated complexes |
Procurement of Verrucosidin is essential for researchers needing a Complex I inhibitor that shares the solubility and cellular penetrance of pyrone polyketides without confounding ATP synthase inhibition, ensuring clean data in metabolic profiling.
Verrucosidin is highly effective at suppressing the unfolded protein response (UPR) under metabolic stress, serving as a reliable positive control in chaperone assays. In glucose-deprived HT-29 human colon carcinoma cells, Verrucosidin dose-dependently inhibits the expression of the GRP78 promoter with an IC50 of 50 nM [1]. This potent suppression prevents the stress-induced accumulation of the GRP78 chaperone protein, effectively dismantling the tumor cell's primary defense mechanism against hypoglycemic apoptosis.
| Evidence Dimension | GRP78 Promoter Inhibition (IC50) |
| Target Compound Data | 50 nM |
| Comparator Or Baseline | Untreated hypoglycemic baseline (high GRP78 expression) |
| Quantified Difference | 50 nM IC50 for complete promoter suppression |
| Conditions | HT-29 cells, glucose-deprived conditions, reporter assay |
Provides a highly potent, quantifiable benchmark for researchers mapping UPR vulnerabilities and chaperone dependencies in solid tumor models.
Due to its >800-fold cytotoxicity differential between hypoglycemic and normoglycemic states, Verrucosidin is the optimal probe for high-throughput screening assays designed to target the hypoxic/hypoglycemic cores of solid tumors. It allows researchers to isolate metabolic vulnerabilities without background toxicity in well-perfused control cells[1].
Verrucosidin serves as a critical structural counter-reference in mitochondrial assays (e.g., Seahorse XF). Because it selectively targets Complex I—unlike its structural analogs aurovertin and citreoviridin which target Complex V—it is used to map electron flow and identify specific complex deficiencies in metabolic disease models [1].
With an IC50 of 50 nM for GRP78 promoter suppression, Verrucosidin is deployed in pharmacological studies to rapidly dismantle chaperone-mediated stress responses. It is particularly useful in combinatorial assays where UPR inhibition is required to sensitize cancer cells to secondary apoptotic triggers [2].